![molecular formula C16H21N7O3 B11103466 4-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzene-1,3-diol](/img/structure/B11103466.png)
4-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzene-1,3-diol
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Overview
Description
2,4-DIHYDROXYBENZALDEHYDE 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that combines the structural features of 2,4-dihydroxybenzaldehyde and a triazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIHYDROXYBENZALDEHYDE 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and a hydrazone derivative of the triazine compound. The reaction is usually carried out in a solvent such as methanol or ethanol under mild conditions . The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-DIHYDROXYBENZALDEHYDE 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various chemical reactions, including:
Condensation Reactions: Formation of hydrazones through the reaction with hydrazides.
Substitution Reactions: Possible substitution at the aromatic ring positions.
Oxidation and Reduction: Potential for oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazides, aldehydes, and various organic solvents such as methanol and ethanol. Reaction conditions typically involve mild temperatures and atmospheric pressure .
Major Products Formed
The major products formed from these reactions are hydrazone derivatives, which can be further modified to yield a variety of bioactive compounds and specialty chemicals .
Scientific Research Applications
2,4-DIHYDROXYBENZALDEHYDE 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-DIHYDROXYBENZALDEHYDE 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its aromatic structure enables it to participate in electron transfer reactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxybenzaldehyde: A phenolic aldehyde with similar structural features.
Isonicotinic Acid Hydrazide: A hydrazide derivative used in the synthesis of hydrazones.
3,4-Dihydroxybenzaldehyde: An isomer of 2,4-dihydroxybenzaldehyde with different substitution patterns.
Uniqueness
2,4-DIHYDROXYBENZALDEHYDE 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to its combination of a phenolic aldehyde and a triazine derivative, which imparts distinct chemical and biological properties. Its ability to form stable hydrazone linkages and interact with metal ions sets it apart from other similar compounds .
Properties
Molecular Formula |
C16H21N7O3 |
---|---|
Molecular Weight |
359.38 g/mol |
IUPAC Name |
4-[(E)-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C16H21N7O3/c1-22(2)15-18-14(19-16(20-15)23-5-7-26-8-6-23)21-17-10-11-3-4-12(24)9-13(11)25/h3-4,9-10,24-25H,5-8H2,1-2H3,(H,18,19,20,21)/b17-10+ |
InChI Key |
WJYJRWDLNYWKNP-LICLKQGHSA-N |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)N/N=C/C3=C(C=C(C=C3)O)O |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)NN=CC3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
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